2-Chloro-8-fluoro-5-methoxyquinoline
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Overview
Description
2-Chloro-8-fluoro-5-methoxyquinoline is a quinoline derivative with the molecular formula C10H7ClFNO This compound is of interest due to its unique chemical structure, which includes a chloro, fluoro, and methoxy group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-5-methoxyquinoline typically involves the introduction of chloro, fluoro, and methoxy groups onto the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline precursor undergoes substitution reactions with chloro, fluoro, and methoxy reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoro-5-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline derivative with a carbonyl group.
Reduction: The chloro and fluoro groups can be reduced to form the corresponding hydrogenated quinoline derivative.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, to form new quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a quinoline derivative with a carbonyl group, while substitution of the chloro group with an amine may yield an aminoquinoline derivative.
Scientific Research Applications
2-Chloro-8-fluoro-5-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, have shown potential as therapeutic agents for treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of agrochemicals and dyes, where its unique chemical properties enhance the performance and stability of the final products.
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-5-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the fluoro group can enhance the compound’s ability to form hydrogen bonds with the target, while the methoxy group can increase its lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-fluoroquinoline: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Chloro-5-methoxyquinoline: Lacks the fluoro group, which may influence its binding affinity and selectivity towards molecular targets.
8-Fluoro-5-methoxyquinoline: Lacks the chloro group, which may alter its chemical stability and reactivity.
Uniqueness
2-Chloro-8-fluoro-5-methoxyquinoline is unique due to the presence of all three substituents (chloro, fluoro, and methoxy) on the quinoline ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-8-fluoro-5-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-8-4-3-7(12)10-6(8)2-5-9(11)13-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSXIMYTYQXDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1522974-95-3 |
Source
|
Record name | 2-chloro-8-fluoro-5-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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